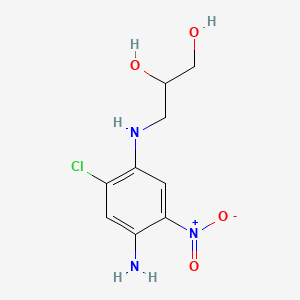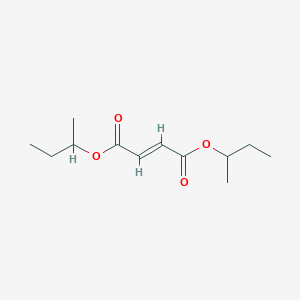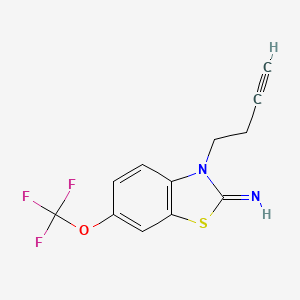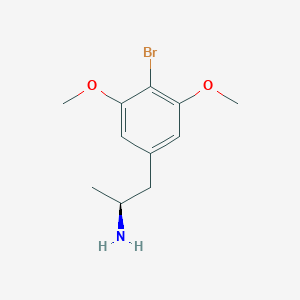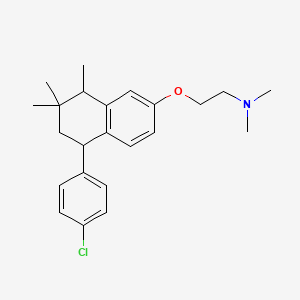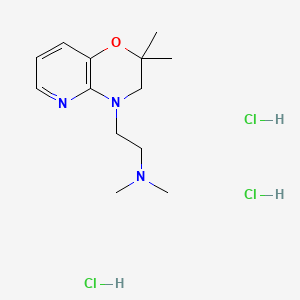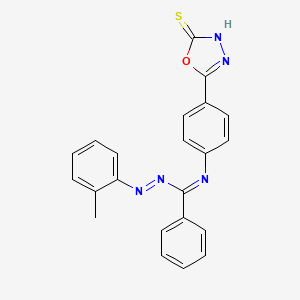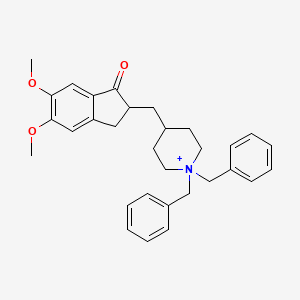
(s)-Tolperisone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(s)-Tolperisone is a chiral compound known for its muscle relaxant properties. It is commonly used in the treatment of muscle spasms and spasticity. The compound is a stereoisomer of tolperisone, which means it has the same molecular formula but differs in the spatial arrangement of its atoms. This specific arrangement contributes to its unique pharmacological effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-Tolperisone typically involves the resolution of racemic tolperisone. One common method is the use of chiral resolution agents to separate the enantiomers. The process involves the following steps:
Formation of Racemic Mixture: Tolperisone is synthesized as a racemic mixture containing both ®- and (S)-enantiomers.
Chiral Resolution: The racemic mixture is treated with a chiral resolving agent, such as tartaric acid, to form diastereomeric salts.
Separation: The diastereomeric salts are separated using crystallization or chromatography.
Recrystallization: The desired this compound is obtained through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as asymmetric synthesis. This approach uses chiral catalysts or chiral auxiliaries to directly synthesize the (s)-enantiomer from achiral starting materials, reducing the need for resolution steps.
化学反応の分析
Types of Reactions
(s)-Tolperisone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
(s)-Tolperisone has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.
Biology: Studies focus on its effects on muscle cells and its potential as a muscle relaxant.
Medicine: It is extensively researched for its therapeutic effects in treating muscle spasms and spasticity.
Industry: The compound is used in the formulation of pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of (s)-Tolperisone involves its interaction with voltage-gated sodium channels in muscle cells. By inhibiting these channels, the compound reduces the influx of sodium ions, leading to decreased muscle excitability and relaxation. Additionally, this compound may interact with calcium channels and modulate neurotransmitter release, further contributing to its muscle relaxant effects.
類似化合物との比較
Similar Compounds
Tolperisone: The racemic mixture containing both ®- and (S)-enantiomers.
Eperisone: Another muscle relaxant with a similar structure but different pharmacological profile.
Tizanidine: A muscle relaxant with a different mechanism of action, acting as an alpha-2 adrenergic agonist.
Uniqueness
(s)-Tolperisone is unique due to its specific stereochemistry, which contributes to its distinct pharmacological effects. Unlike its racemic counterpart, this compound exhibits higher potency and selectivity in its muscle relaxant properties. This makes it a valuable compound in both clinical and research settings.
特性
CAS番号 |
298700-23-9 |
|---|---|
分子式 |
C16H23NO |
分子量 |
245.36 g/mol |
IUPAC名 |
(2S)-2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3/t14-/m0/s1 |
InChIキー |
FSKFPVLPFLJRQB-AWEZNQCLSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C(=O)[C@@H](C)CN2CCCCC2 |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



